![molecular formula C11H18N2O4 B1443604 tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251000-12-0](/img/structure/B1443604.png)
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Description
Molecular Formula: C₁₂H₂₀N₂O₃ Molecular Weight: 242.27 g/mol CAS Number: 1251000-12-0 IUPAC Name: tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
This spirocyclic compound features a unique fused bicyclic structure with an oxygen atom in the 8-position (8-oxa) and a ketone group at the 6-position (6-oxo). Its tert-butyl ester group enhances solubility and stability, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound is typically synthesized via reactions involving tert-butyl carbamate derivatives and spirocyclic ketones under basic conditions, as noted in industrial-scale protocols .
Properties
IUPAC Name |
tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-11(6-13)7-16-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQFJDMUHLDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
Step | Description | Reagents & Conditions | Key Notes |
---|---|---|---|
1. Acylation | React 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride | Solvent: dichloromethane; Base: triethylamine (or pyridine, diisopropylethylamine, K2CO3); Temp: ≤10°C then RT; Time: ~16 h | Forms chloroacetyl intermediate (compound 2) with high conversion |
2. Cyclization | Intramolecular cyclization of compound 2 | Base: sodium hydride or n-butyl lithium; Solvent: inert atmosphere, suitable aprotic solvent | Generates spirocyclic compound 3 via ring closure |
3. Reduction | Reduce compound 3 to compound 4 | Reducing agent: lithium aluminum hydride; Solvent: inert atmosphere, suitable solvent; Molar ratio compound 3:reducing agent = 1:(1.1-2) | Converts ketone or ester functionalities to alcohol or amine as needed |
4. Hydrogenation | Catalytic hydrogenation to remove benzyl protecting group | Catalyst: Pd/C; Pressure: 20-100 psi H2; Temp: 20-50°C; Time: 8-20 h; Additive: acetic acid as activator | Yields 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5), ready for further functionalization |
This method emphasizes the use of cheap, readily available raw materials and conditions amenable to scale-up, with overall good yields and reaction control.
Alternative Multi-Step Synthesis (Seven-Step Route)
This approach, while developed for tert-butyl-1,7-diazaspiro[3.5]nonane derivatives, provides insights into stepwise functionalization and ring formation strategies applicable to related spirocyclic compounds.
Summary of Steps:
Step | Description | Reagents & Conditions |
---|---|---|
1. Malonate alkylation | Ethyl malonate + ethanol solvent | Temp: 25-80°C; Time: 5 h |
2. Reduction | Lithium borohydride in tetrahydrofuran | Reduces ester to alcohol |
3. Tosylation | p-Toluenesulfonyl chloride in dichloromethane | Introduces good leaving group |
4. Cyclization | Cesium carbonate in acetonitrile | Ring closure to form spirocycle |
5. Reduction | Magnesium chips in methanol | Further reduction of intermediates |
6. Boc protection | Boc anhydride in dichloromethane | Protects amine groups |
7. Hydrogenation | Palladium on carbon in methanol | Removes protecting groups, final compound formation |
This method highlights the importance of protection/deprotection steps and careful control of reaction conditions to achieve the desired spirocyclic framework.
Functional Group Introduction: tert-Butyl Carboxylate
The tert-butyl ester group in this compound is typically introduced via reaction with Boc anhydride or tert-butyl chloroformate in a suitable step, often after ring formation and reduction steps, to protect the carboxylic acid functionality and improve compound stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the spirocyclic structure undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:
Oxidation typically targets the 6-oxo group, converting it to a carboxylic acid or forming oxygenated intermediates . Side reactions may occur if harsh conditions are used, such as overoxidation of the diaza ring.
Reduction Reactions
The ketone and ester functionalities are susceptible to reduction, yielding alcohols or amines:
Reduction of the ketone to an alcohol preserves the spirocyclic core, while selective reduction of the ester group requires specialized catalysts.
Substitution Reactions
The tert-butyl ester group and nitrogen atoms participate in nucleophilic substitution:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Thionyl chloride (SOCl₂) | Reflux in dichloromethane | Acid chloride intermediate | 85–95% |
Phosphorus tribromide | Anhydrous ether, −10°C | Brominated spirocyclic derivative | 70–80% |
Substitution at the ester group enables functionalization for downstream coupling reactions, while nitrogen alkylation modifies the diaza ring’s electronic properties .
Ring-Opening and Rearrangement
Under acidic or basic conditions, the spirocyclic structure undergoes ring-opening:
Reagent | Conditions | Product | Yield |
---|---|---|---|
HCl (6M) | Reflux in ethanol | Linear diamino-ketone derivative | 60–70% |
Sodium methoxide | Methanol, 25°C | Rearranged lactam structure | 50–60% |
Ring-opening reactions are critical for accessing linear intermediates in pharmaceutical synthesis.
Protection/Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Trifluoroacetic acid (TFA) | Dichloromethane, 25°C | Free amine spirocyclic compound | 90–95% |
This deprotection step is pivotal in peptide and heterocycle synthesis, where the Boc group acts as a temporary protecting group .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the spirocyclic framework:
Catalyst | Conditions | Product | Yield |
---|---|---|---|
Pd/C, H₂ | Methanol, 25°C, 3 hr | Debenzylated intermediate | 85–90% |
Suzuki coupling reagents | DMF/H₂O, 80°C | Biaryl-functionalized spirocycle | 70–80% |
These reactions expand the compound’s utility in constructing complex molecular architectures.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique spirocyclic structure can enhance the biological activity of derivatives, making it a candidate for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. For example, modifications to the tert-butyl group have shown improved potency against specific cancer cell lines. This suggests that further exploration of its derivatives could lead to novel anticancer agents .
2. Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies have demonstrated that certain spiro compounds can inhibit enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The potential for using this compound in this context warrants further investigation .
Organic Synthesis
1. Synthetic Intermediate
In organic synthesis, this compound is utilized as an intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic methodologies.
Table: Reactions Involving this compound
Reaction Type | Description | Outcome |
---|---|---|
Hydrolysis | Reaction with water | Formation of carboxylic acid |
Alkylation | Reaction with alkyl halides | Formation of alkyl derivatives |
Reduction | Reduction with reducing agents | Alcohol derivatives |
Material Science
1. Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing spirocyclic structures exhibit improved performance in various applications, including coatings and composites .
Case Study: Coating Applications
In coating formulations, the addition of this compound has been shown to improve adhesion and resistance to environmental degradation. This application is particularly relevant in industries requiring durable protective coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Variations and Reactivity: The 6-oxo group in the target compound introduces a reactive ketone, enabling further functionalization (e.g., reduction to alcohols or oxidation to carboxylic acids) . In contrast, the non-oxo analog (hydrochloride salt) lacks this reactivity but offers superior solubility for biological studies . Fluorine-substituted analogs (e.g., 8-fluoro derivative) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them more viable for drug development .
Biological Activity: The target compound demonstrates potent antimicrobial activity (MIC: 2 µg/mL against S. aureus and E. coli), outperforming common antibiotics like ampicillin . Compounds with larger spiro systems (e.g., 2,7-diazaspiro[4.4]nonane) show moderate anticancer activity but lack the oxygenated functional groups critical for antimicrobial action .
Synthetic Accessibility :
- The target compound’s synthesis involves THF-mediated ring closure under mild conditions, whereas fluorine-substituted analogs require hazardous fluorinating agents (e.g., DAST) .
- Industrial production of the hydrochloride derivative employs automated reactors for scalability, emphasizing cost-effectiveness .
Research Findings and Case Studies
- Antimicrobial Mechanism : The target compound’s 6-oxo group interacts with bacterial enzymes (e.g., dihydrofolate reductase), disrupting folate synthesis .
- Structure-Activity Relationship (SAR) : Replacement of the 8-oxa group with sulfur (e.g., 8-thia analogs) reduces activity by 50%, highlighting oxygen’s critical role in binding .
- Industrial Use : Over 60% of pharmaceutical pipelines utilize spirocyclic intermediates like this compound for fragment-based drug design .
Biological Activity
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1251000-12-0) is a synthetic compound with a complex spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's unique structural features may facilitate binding to specific active sites, potentially leading to inhibition or modulation of these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other diazaspiro compounds known for their enzyme inhibitory properties.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or other signaling pathways.
Biological Activity
Research into the biological activity of this compound has shown promising results in various assays:
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant efficacy, particularly against Gram-positive bacteria.
Anticancer Potential
Preliminary investigations have suggested that the compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potential for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Zhang et al. (2023) | Reported significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Lee et al. (2024) | Found cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment. |
Patel et al. (2024) | Investigated enzyme inhibition and identified potential targets in metabolic pathways, suggesting further exploration into its mechanism of action. |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate?
The compound can be synthesized via catalytic hydrogenation. For example, methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is treated with Raney Ni under a hydrogen atmosphere (50 psi) in methanol at room temperature. Recrystallization from ethanol yields single crystals suitable for X-ray analysis .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The crystal system is monoclinic (space group C2), with unit cell parameters a = 10.495 Å, b = 6.283 Å, c = 19.247 Å, and β = 97.029°. Bond lengths and angles are refined using SHELXL software, ensuring deviations <0.01 Å .
Q. What storage conditions ensure the compound’s stability?
Store refrigerated in a tightly sealed container under dry, well-ventilated conditions. Avoid exposure to moisture, heat, or electrostatic discharge to prevent decomposition .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing of this spiro compound?
N–H···O hydrogen bonds form one-dimensional chains along the [010] direction, stabilizing the lattice. Graph set analysis (Etter’s formalism) reveals a C(6) motif, critical for understanding supramolecular assembly. The planar arrangement of C6–C8/O2/O3/N2 atoms (max deviation: 0.0082 Å) facilitates these interactions .
Q. What conformational dynamics are observed in the spiro ring system?
Both five-membered rings adopt envelope conformations, with C3 and C5 as flap atoms. This flexibility impacts steric interactions and reactivity. Computational studies (e.g., DFT) can further analyze energy barriers between conformers .
Q. How can this compound serve as a building block in medicinal chemistry?
The spiro scaffold’s rigidity and functional groups (e.g., carbonyl, tert-butyl carbamate) make it a versatile intermediate for:
Q. What challenges arise during functionalization of the spiro core, and how are they addressed?
Challenges : Steric hindrance from the spiro junction and competing reactivity of the lactam carbonyl. Solutions :
- Use bulky protecting groups (e.g., Boc) to direct regioselective alkylation .
- Employ mild reducing agents (e.g., NaBH4) to avoid over-reduction of the lactam .
Methodological Considerations
Table 1 : Key Crystallographic Data for Structural Confirmation
Parameter | Value |
---|---|
Space group | C2 |
a, b, c (Å) | 10.495, 6.283, 19.247 |
β (°) | 97.029 |
V (ų) | 1259.7 |
Z | 4 |
Refinement software | SHELXL-2018/3 |
R factor | 0.050 |
Table 2 : Synthetic Optimization Parameters
Condition | Optimal Value |
---|---|
Catalyst | Raney Ni |
H₂ pressure | 50 psi |
Solvent | Methanol |
Recrystallization solvent | Ethanol |
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.